N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3OS and its molecular weight is 393.43. The purity is usually 95%.
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Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a pyrazole ring , a thiophene ring , and a trifluoromethyl-substituted benzamide . These structural components contribute to its unique properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈F₃N₃OS |
Molecular Weight | 395.42 g/mol |
CAS Number | 2034252-54-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of Pyrazole and Thiophene Intermediates : The pyrazole can be synthesized from hydrazine hydrate and acetylacetone under acidic conditions.
- Coupling Reaction : The intermediates are coupled to form the final product through various coupling agents and conditions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Anti-Tubercular Activity : A related study on pyrazole derivatives indicated that compounds with similar structures exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential efficacy for this compound in combating tuberculosis.
- Cytotoxicity Studies : Preliminary cytotoxicity evaluations indicate that compounds structurally related to this benzamide derivative are nontoxic to human cells (HEK-293), which is crucial for their development as therapeutic agents .
- Molecular Docking Studies : Docking studies have shown that the compound can engage in π–π stacking interactions due to the presence of aromatic rings, enhancing binding affinity to biological targets .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds can be useful:
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
N-(6-(4-pyrazine-2-carbonyl)piperazine/homopiperazine) | 1.35 - 2.18 | Anti-tubercular |
Novel Pyrazole Derivative | < 10 | Anticancer |
N-(4-trifluoromethoxybenzamide) | 22.94 | Anti-influenza |
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-12-9-13(2)25(24-12)17(14-7-8-27-11-14)10-23-18(26)15-5-3-4-6-16(15)19(20,21)22/h3-9,11,17H,10H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHCFLVTAUENQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.